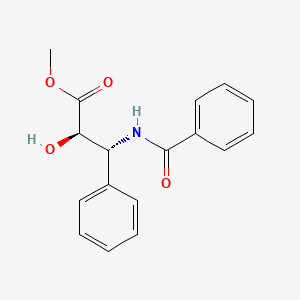![molecular formula C8H5BrF2N2 B12066585 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)
6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both bromine and difluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while cross-coupling with an aryl boronic acid can produce a biaryl compound .
Aplicaciones Científicas De Investigación
6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both bromine and difluoromethyl groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Propiedades
Fórmula molecular |
C8H5BrF2N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
6-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-2-1-4-5(7(10)11)3-12-8(4)13-6/h1-3,7H,(H,12,13) |
Clave InChI |
STAAZUUMQNEVIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CN2)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)




![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)

![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B12066573.png)

